molecular formula C7H4Br2F3N B1409149 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine CAS No. 1227585-69-4

3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1409149
CAS No.: 1227585-69-4
M. Wt: 318.92 g/mol
InChI Key: UNPNSNNFQNLBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, coupled products with various functional groups, and oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles . Additionally, its ability to undergo coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its stability and lipophilicity, making it a valuable intermediate in various applications .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNSNNFQNLBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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